molecular formula C8H8N4O2 B13014468 methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate

methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate

Cat. No.: B13014468
M. Wt: 192.17 g/mol
InChI Key: QYQHKJBWMQNMMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. This reaction is catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H) in ethanol at room temperature. The reaction proceeds through a sequential opening/closing cascade reaction, providing the desired product with moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H, which are cost-effective, non-toxic, and stable, can be scaled up for industrial applications. The simplicity and efficiency of the reaction conditions make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrazine derivatives such as:

  • Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid

Uniqueness

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a TRK inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 3-methyl-2H-pyrazolo[3,4-b]pyrazine-5-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-4-6-7(12-11-4)9-3-5(10-6)8(13)14-2/h3H,1-2H3,(H,9,11,12)

InChI Key

QYQHKJBWMQNMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)N=CC(=N2)C(=O)OC

Origin of Product

United States

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